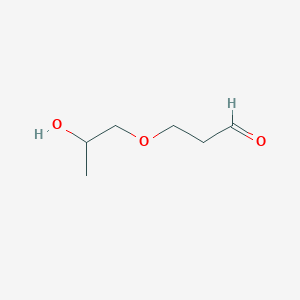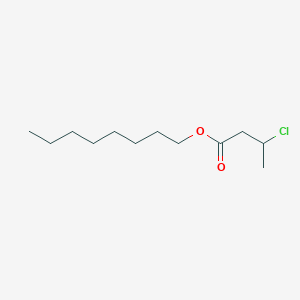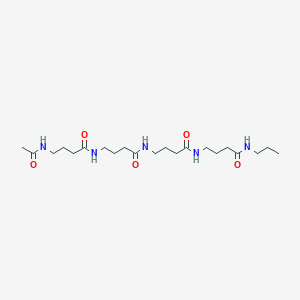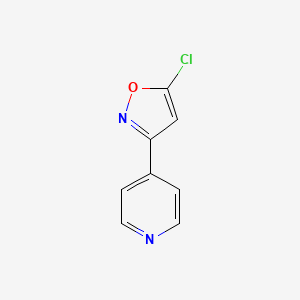
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- is a chemical compound with the molecular formula C11H7NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitrile and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- typically involves the reaction of naphthalene derivatives with appropriate nitrile and oxidizing agents. One common method is the oxidation of 2-naphthalenecarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative without the ketone groups.
1-Naphthalenecarbonitrile, 5,8-dihydro-6,7-dimethoxy-5,8-dioxo-: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
88437-16-5 |
|---|---|
Molecular Formula |
C11H5NO2 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5,8-dioxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H |
InChI Key |
KHUFLWSKTBKCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)



